Disperse violet 93

Description

Overview of Disperse Dyes within Chemical Science

Disperse dyes are a class of synthetic organic compounds with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765), cellulose (B213188) acetate (B1210297), and polyamides. wikipedia.orgalfa-chemistry.comtextileexplainer.com Their invention in the early 1920s was a direct response to the development of new synthetic fibers that could not be effectively colored with existing water-soluble dyes. aatcc.org

Chemically, a significant portion of disperse dyes, estimated at 85%, belong to the azo or anthraquinone (B42736) structural classes. wikipedia.org They are non-ionic molecules, and their application to fibers relies on their ability to exist as a fine dispersion in an aqueous medium, typically with the aid of dispersing agents. alfa-chemistry.comslideshare.net The dyeing process involves the transfer of these small dye molecules from the water to the solid fiber, where they are held by van der Waals forces and dipole-dipole interactions. wikipedia.orgtextileexplainer.com This process is often carried out at high temperatures (around 130°C) to facilitate the swelling of the polyester fibers, allowing the dye molecules to penetrate the fiber structure. slideshare.net

The key properties of disperse dyes include:

Low water solubility: A defining characteristic that necessitates their application as a dispersion. textileexplainer.com

Small molecular size: This facilitates their diffusion into the tight polymer structure of synthetic fibers. textileexplainer.com

Sublimation fastness: The ability to resist color change or transfer when subjected to heat is a crucial property, especially for processes like ironing and heat-setting. aatcc.org

Light and wash fastness: Generally, disperse dyes exhibit fair to good resistance to fading from light exposure and washing. textileexplainer.com

Significance of Disperse Violet 93 as a Model Compound in Dye Chemistry Research

This compound serves as a valuable model compound in dye chemistry research for several reasons. Its well-defined monoazo structure provides a basis for studying the fundamental chemical and physical properties of this important class of dyes. getchem.combrasglobalchems.com Researchers utilize it to investigate the interactions between azo dyes and various substrates, which is crucial for understanding the dyeing mechanism and improving dye performance.

One area of significant research interest is the environmental fate and transformation of disperse dyes. Studies have focused on this compound to understand how it and similar dyes behave in wastewater and the environment. For instance, research has shown that during textile dyeing processes, which can involve reduction and chlorination steps, byproducts can be generated from the parent dye molecule. nih.goviwraonlineconference.org Specifically, studies have synthesized and characterized phenylbenzotriazole derivatives originating from this compound, revealing that these transformation products can exhibit different toxicological profiles than the original dye. nih.gov

Furthermore, the presence of this compound in environmental samples, such as river water and indoor dust, has prompted the development of sensitive analytical methods for its detection and quantification. oup.comusask.ca These studies often use this compound as a target analyte to validate new methods, such as solid-phase extraction followed by liquid chromatography-mass spectrometry (SPE-LC-MS/MS), which are essential for monitoring the environmental impact of textile industry effluents. oup.comresearchgate.net Its detection in various environmental matrices underscores its importance as an indicator of pollution from textile manufacturing and use. usask.ca

Research Trajectories and Contemporary Challenges in this compound Studies

Current research involving this compound is multifaceted, addressing both its fundamental chemistry and its environmental implications. A significant trajectory involves the investigation of its transformation products and their potential hazards. Research has demonstrated that byproducts formed from this compound can be more mutagenic than the parent dye itself, highlighting the need to understand the complete lifecycle of these compounds. nih.goviwraonlineconference.org

A major challenge in studying this compound and other disperse dyes is their low water solubility, which complicates ecotoxicological testing. researchgate.net This has led to research focused on developing reliable methods to assess the environmental risks of these compounds and their derivatives. researchgate.net Another challenge is the lack of commercially available pure standards for many dye transformation products, which hinders their identification and toxicological assessment in environmental samples. iwraonlineconference.org This necessitates the in-laboratory synthesis of these compounds for research purposes. nih.gov

Moreover, the presence of this compound and its brominated counterparts in indoor dust has opened up a new avenue of research into human exposure to these chemicals in indoor environments. usask.ca Studies are now focusing on quantifying the levels of these dyes in dust and assessing the potential for human exposure, particularly for vulnerable populations like children. usask.ca The investigation into the sensitization potential of azobenzene (B91143) disperse dyes, including this compound, through methods like the direct peptide reactivity assay (DPRA), is another active area of research aimed at understanding their allergenic properties. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

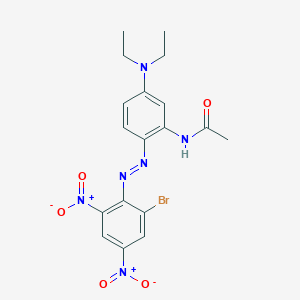

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFKSTRPZWRBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068784 | |

| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52697-38-8 | |

| Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52697-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-(2-(2-bromo-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052697388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactions of Disperse Violet 93

Advanced Synthesis Methodologies for Disperse Violet 93

The manufacturing of this compound can be achieved through various synthesis methodologies, primarily centered around diazotization and coupling reactions. These methods have evolved from traditional batch processes to more efficient continuous systems.

Optimized Batch Synthesis Processes

Traditional synthesis of this compound is conducted in batch reactors. The process fundamentally involves the diazotization of a substituted aromatic amine followed by its coupling with a suitable partner. juniperpublishers.com A common route is the diazotization of 2,4-Dinitro-6-bromoaniline and its subsequent coupling with 3-Acetylamino-N,N-diethylaniline. juniperpublishers.comresearchgate.net

The key steps in an optimized batch process include:

Diazotization: The primary aromatic amine, such as a nitroaniline derivative, is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C) to form the diazonium salt.

Coupling: The resulting diazonium salt solution is then added to a batch reactor containing the coupling component, for instance, an N,N-dialkylaniline derivative. The reaction is typically followed by a pH adjustment to between 6 and 7 using a weak base like sodium acetate (B1210297) to facilitate the coupling.

Isolation: The precipitated dye is then isolated through filtration, washed to remove residual salts and unreacted starting materials, and finally dried under vacuum.

Continuous Synthesis Approaches and Scalability

More modern approaches utilize continuous flow synthesis, which integrates several reaction steps into a single, streamlined system, enhancing safety and efficiency. elsevier.es A patented continuous process (CN111704806B) outlines a method that combines chlorination, diazotization, and coupling. elsevier.esjuniperpublishers.com

The sequence in this continuous system is as follows:

Nitroaniline Dissolution and Chlorination: Nitroaniline is first dissolved in concentrated sulfuric acid. This solution then reacts with chlorine gas in a mixer to produce a chlorinated nitroaniline derivative. elsevier.es

Diazotization: The chlorinated intermediate is subsequently mixed with nitrosyl sulfuric acid in a continuous diazo reactor at 0–5°C to generate the diazonium salt. elsevier.es

Coupling Reaction: Finally, the diazonium salt is combined with a coupling agent, such as N,N-diethylaniline, in a continuous-flow reactor at elevated temperatures (40–50°C) to yield this compound. elsevier.es

This method eliminates the need for isolating hazardous intermediates and allows for production scales exceeding 500 tons per year, with new industrial installations favoring this approach. elsevier.es

| Parameter | Batch Method | Continuous Method |

|---|---|---|

| Reaction Time | 8–10 hours | 2–3 hours |

| Yield | 85–90% | 92–95% |

| Energy Consumption | 120 kWh/kg | 80 kWh/kg |

| Waste Generation | 1.2 kg/kg product | 0.7 kg/kg product |

Diazotization and Coupling Reaction Mechanisms in this compound Synthesis

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction.

Diazotization: The reaction is initiated by the formation of nitrous acid (HONO) from sodium nitrite and a strong acid. Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine (e.g., 2,4-Dinitro-6-bromoaniline) attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed. The general manufacturing method involves the diazotization of 2,4-Dinitro-6-bromoaniline and coupling with 3-Acetylamino-N,N-diethylaniline. juniperpublishers.comresearchgate.networlddyevariety.com

Coupling: The diazonium ion (Ar-N₂⁺) then acts as an electrophile and attacks an electron-rich coupling component, such as 3-Acetylamino-N,N-diethylaniline. juniperpublishers.comresearchgate.net The coupling component must contain a strong electron-donating group (like an amino or hydroxyl group) to activate the aromatic ring for electrophilic attack. The substitution typically occurs at the para-position to the activating group, unless this position is already occupied. This reaction forms the stable azo linkage (-N=N-) that is the basis of the dye's chromophore.

Impurity Profiling and Control in Synthesis Byproducts

The synthesis of this compound can result in various impurities, including unreacted starting materials, chlorinated derivatives, and triazene (B1217601) byproducts. elsevier.es Control and removal of these impurities are critical for ensuring the quality and performance of the final dye product. High-performance liquid chromatography (HPLC) is a key analytical technique used for impurity profiling. elsevier.es Purification is often carried out using a C18 column, with mobile phases typically consisting of acetonitrile (B52724) and trifluoroacetic acid, to separate the dye from byproducts. elsevier.es

| Impurity | Concentration (ppm) |

|---|---|

| Unreacted nitroaniline | <50 |

| Chlorinated derivatives | <100 |

| Triazene byproducts | <20 |

Mechanistic Studies of Chemical Reactions of this compound

This compound, as a complex organic molecule, can undergo several types of chemical reactions, primarily involving its azo linkage and aromatic structures. Mechanistic understanding of these reactions is crucial for predicting its stability and environmental fate.

The primary chemical reactions of this compound include oxidation, reduction, and substitution.

Reduction: The most characteristic reaction of azo dyes is the reductive cleavage of the azo bond (-N=N-). This can occur under both anaerobic biological conditions and chemical treatment. The mechanism involves the transfer of electrons to the electron-deficient azo linkage, which acts as the terminal electron acceptor. juniperpublishers.comnih.gov This reduction breaks the N=N double bond, leading to the decolorization of the dye and the formation of two separate aromatic amines. juniperpublishers.commdpi.comnih.gov In biological systems, this process is often catalyzed by enzymes called azoreductases, which use cofactors like NADH or NADPH as electron donors. juniperpublishers.comresearchgate.net

Oxidation: this compound can be degraded by strong oxidizing agents. Ozonation is a common advanced oxidation process used for the decolorization of dye effluents. juniperpublishers.comresearchgate.netgnest.org The mechanism of ozonation can follow two pathways. juniperpublishers.comtandfonline.com

Direct Reaction: Molecular ozone (O₃) can directly attack the chromophore of the dye molecule. As an electrophile, ozone reacts with the electron-rich parts of the molecule, particularly the azo bond and the activated aromatic rings, leading to their cleavage. juniperpublishers.comjuniperpublishers.com

Indirect Reaction: In aqueous solutions, particularly under alkaline conditions, ozone can decompose to form highly reactive and non-selective hydroxyl radicals (•OH). juniperpublishers.comjuniperpublishers.com These radicals are powerful oxidizing agents that can attack the dye molecule at various positions, leading to its mineralization into smaller organic compounds, and eventually carbon dioxide and water. juniperpublishers.comelsevier.es

Substitution: The aromatic rings in the this compound molecule can undergo substitution reactions. Given the presence of activating groups, the dye can react with nucleophiles. Studies on other disperse dyes suggest that reactions like alkaline hydrolysis can proceed via a nucleophilic addition-elimination (Sɴ2) mechanism. researchgate.net Furthermore, research has shown that azobenzene (B91143) disperse dyes can react covalently with nucleophilic peptides, indicating their potential to undergo nucleophilic substitution reactions. nih.gov

Oxidation Pathways and Derivatives

This compound is known to undergo oxidation reactions, although specific pathways and the resulting derivatives are not extensively detailed in available literature. The outcomes of such reactions are highly dependent on the oxidizing agents and conditions employed.

One of the studied oxidation methods involves advanced oxidation processes (AOPs) like ozonation for the purpose of decolorization and degradation in wastewater. For azo dyes in general, strong oxidizing agents such as hydrogen peroxide or peracids can attack the azo linkage, leading to the formation of azoxy compounds (R-N=N⁺(O⁻)-R'). nih.gov While this is a general reaction for the azo class, specific studies confirming this pathway for this compound are not prevalent.

Research on the ozonation of aqueous solutions containing this compound has demonstrated its susceptibility to oxidative degradation. This process is effective in color removal by breaking down the chromophoric azo system. The table below summarizes findings on the reduction of Chemical Oxygen Demand (COD) through ozonation, indicating the mineralization of the dye into simpler, less complex compounds.

| Parameter | Initial Value (mg/L) | Value after 2 hrs Ozonation (mg/L) | % Reduction |

|---|---|---|---|

| Chemical Oxygen Demand (COD) | 1312 | 916 | 30.2% |

Reduction Reactions and Products, including Azo Bond Cleavage

The most labile and reactive part of the this compound molecule is the azo bond. nih.gov This bond is susceptible to reductive cleavage under both biological (enzymatic) and chemical conditions, which breaks the molecule into smaller aromatic amine components. researchgate.net This reaction is significant as it is the primary degradation pathway for azo dyes.

The cleavage of the azo bond in this compound is predicted to yield aromatic amines corresponding to the two parts of the molecule originally joined during synthesis. nih.gov The synthesis of the dye typically involves the diazotization of a halogenated dinitroaniline followed by coupling with an acetylated diethylaniline derivative. Therefore, reductive cleavage would reverse this linkage, forming the precursor amines or their further reduced products. For instance, the reductive cleavage of the brominated variant of this compound would be expected to yield 2-bromo-4,6-dinitroaniline (B162937) and a derivative of 3-amino-N,N-diethylaniline. Research has confirmed that reductive transformation products like 2-bromo-4,6-dinitroaniline (BDNA) and 2-chloro-4-nitroaniline (B86195) (CNA) are known cleavage products of related azobenzene disperse dyes. nih.gov

| This compound Variant | Diazo Component Precursor | Coupling Component Precursor |

|---|---|---|

| Brominated (CAS 52697-38-8) | 2-bromo-4,6-dinitroaniline | N-(5-amino-2-(diethylamino)phenyl)acetamide |

| Chlorinated (CAS 122463-28-9) | 2-chloro-4,6-dinitroaniline | N-(5-amino-2-(diethylamino)phenyl)acetamide |

Investigation of Azo-Hydrazone Tautomerism in this compound

Azo dyes containing hydroxyl or amino groups conjugated with the azo linkage can exist as two different tautomeric structures: the azo form and the hydrazone form. nih.govgrafiati.com This phenomenon, known as azo-hydrazone tautomerism, involves the migration of a proton. nih.gov The two tautomers exist in a dynamic equilibrium that can be influenced by factors such as solvent polarity and the electronic nature of substituents on the aromatic rings. grafiati.comemerald.com

The azo and hydrazone forms have distinct electronic configurations, which results in different colors and physicochemical properties. nih.govgrafiati.com Generally, electron-withdrawing groups tend to favor the hydrazone form, while electron-donating groups favor the azo form. nih.gov A large number of azo dyes have been found to exist predominantly in the hydrazone form in their solid state. grafiati.com

The structure of this compound, featuring an N,N-diethylamino group and an acetamido group, makes it a candidate for exhibiting azo-hydrazone tautomerism. However, specific experimental or computational studies focusing on the tautomeric equilibrium of this compound are not prominently featured in the reviewed literature. The investigation of this equilibrium for this compound would require spectroscopic techniques like NMR, FT-IR, and UV-Vis to determine the predominant form under various conditions. grafiati.com

Analytical Methodologies for Disperse Violet 93

Chromatographic Separation and Quantification Techniques

Chromatography, a cornerstone of analytical chemistry, provides the means to separate Disperse Violet 93 from complex mixtures, allowing for its precise measurement. The choice of chromatographic technique is often dictated by the sample matrix, the concentration of the analyte, and the specific analytical question being addressed. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prevalently used methods.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its high resolution and quantification capabilities. scispace.com This technique is widely applied in various research and industrial settings to determine the purity of the dye and to quantify its presence in different samples. The versatility of HPLC allows for its coupling with various detectors, enhancing its specificity and sensitivity.

The coupling of HPLC with a Diode Array Detector (DAD) is a powerful combination for the analysis of this compound. scispace.comnih.gov This setup not only separates the dye from other components in a mixture but also provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. scispace.com

A study focusing on a commercial dye product containing this compound, among other dyes, utilized HPLC-DAD for their identification and quantification. researchgate.net The analysis was performed on effluent samples, demonstrating the method's applicability to complex environmental matrices. researchgate.net In this research, this compound was identified with a retention time of 7.3 minutes and a maximum absorbance at 562 nm. researchgate.net However, quantification of this compound proved challenging in some samples due to co-eluting peaks, highlighting the importance of this technique as a screening tool. researchgate.net

Table 1: HPLC-DAD Parameters for Disperse Dyes

| Parameter | Value |

|---|---|

| Compound | This compound |

| Retention Time (tᵣ) | 7.3 min researchgate.net |

| λₘₐₓ | 562 nm researchgate.net |

| Detector | Diode Array Detector (DAD) nih.govresearchgate.net |

| Application | Identification in effluent samples researchgate.net |

This table summarizes the chromatographic conditions reported for the analysis of this compound using HPLC-DAD.

The synthesis of azo dyes like this compound can result in the formation of sulfonated byproducts. These impurities can be challenging to separate from the main compound using standard reversed-phase HPLC due to their high polarity. researchgate.net To address this, ion-pair chromatography is employed. This technique introduces an ion-pairing reagent to the mobile phase, which interacts with the sulfonated analytes, increasing their retention on the non-polar stationary phase and enabling their separation. researchgate.netnajah.edu The combination of reversed-phase HPLC with ion-pair chromatography is therefore a crucial strategy for assessing the purity of this compound and identifying any sulfonated impurities.

HPLC with Diode Array Detector (DAD)

Thin-Layer Chromatography (TLC) as a Screening Tool for this compound

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative screening of this compound. sigmaaldrich.comuclmail.net It is particularly useful in the textile industry for the quick identification of dyes. uclmail.net TLC can effectively indicate the presence of this compound in various samples, including industrial effluents. researchgate.net

In one study, TLC was used to detect this compound as a component of a commercial black dye product found in treated industrial effluent, river water, and sludge. cetesb.sp.gov.br The dye was identified by its characteristic violet spot with a specific reference factor (Rf) value of 0.43 on the TLC plate. cetesb.sp.gov.br This demonstrates the utility of TLC as a powerful screening tool, capable of providing a preliminary identification of the dye even in complex environmental samples. researchgate.netcetesb.sp.gov.br While TLC is excellent for screening, quantitative analysis typically requires more sophisticated techniques like HPLC. uclmail.net

Table 2: TLC Parameters for this compound

| Parameter | Value |

|---|---|

| Compound | This compound |

| Rf Value | 0.43 cetesb.sp.gov.br |

| Stationary Phase | Silica Gel uclmail.netcetesb.sp.gov.br |

| Mobile Phase | Toluene:Ethyl Acetate (B1210297) (10:1) cetesb.sp.gov.br |

| Application | Screening in environmental and industrial samples cetesb.sp.gov.br |

This table outlines the reported parameters for the screening of this compound using TLC.

SPE-LC-ESI-MS/MS for Trace Level Detection in Environmental Samples

For the detection of trace levels of this compound in environmental samples, a highly sensitive and selective method combining Solid-Phase Extraction (SPE) with Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has been developed and validated. oup.comnih.govresearchgate.net This approach allows for the effective pre-concentration of the analyte from aqueous matrices and its subsequent highly specific detection and quantification. oup.com

This powerful technique has been successfully applied to monitor disperse azo dyes, including this compound, in environmental water samples. oup.comnih.gov The method has demonstrated the ability to detect the dye at concentrations ranging from 84 to 3452 ng L⁻¹ in treated effluent, as well as in river water upstream and downstream from a drinking water treatment plant. oup.comnih.gov

The optimization and validation of the SPE-LC-ESI-MS/MS method are critical to ensure accurate and reliable results at low concentrations. oup.comnih.gov Validation studies have demonstrated good linearity for calibration curves of this compound, typically in the range of 2.0 to 100.0 ng mL⁻¹. oup.comnih.gov

The method provides low limits of detection (LOD) and quantification (LOQ), often around 2.0 ng L⁻¹ and 8.0 ng L⁻¹, respectively. oup.comnih.gov Intra- and inter-day precision analyses have shown relative standard deviations (RSD) lower than 6% and 13%, respectively, for dye concentrations of 25.0 ng mL⁻¹. oup.comnih.gov Furthermore, recovery studies in various water matrices, including Milli-Q water, receiving waters, and treated water, have yielded average recoveries greater than 70% with an RSD of less than 20%, confirming the method's robustness and applicability for the analysis of organic extracts from effluents and receiving water samples. nih.gov

Table 3: Validation Parameters for SPE-LC-ESI-MS/MS Analysis of this compound

| Parameter | Value |

|---|---|

| Linearity Range | 2.0 - 100.0 ng mL⁻¹ oup.comnih.gov |

| Limit of Detection (LOD) | ~2.0 ng L⁻¹ oup.comnih.gov |

| Limit of Quantification (LOQ) | ~8.0 ng L⁻¹ oup.comnih.gov |

| Intra-day Precision (RSD) | < 6% (at 25.0 ng mL⁻¹) oup.comnih.gov |

| Inter-day Precision (RSD) | < 13% (at 25.0 ng mL⁻¹) oup.comnih.gov |

| Average Recovery | > 70% nih.gov |

This table presents the key validation parameters for the trace level detection of this compound using SPE-LC-ESI-MS/MS.

Detection Limits and Quantification in Aqueous Media

The quantification of this compound in environmental water samples is critical for monitoring pollution from textile industry effluents. Highly sensitive methods have been developed to detect and quantify this dye at trace levels. A validated method utilizing solid-phase extraction (SPE) followed by liquid chromatography coupled to electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been optimized for monitoring disperse azo dyes, including this compound, in aquatic environments. oup.com

This method demonstrates excellent linearity and low detection limits. nih.gov For a series of nine disperse dyes, including Violet 93, calibration curves showed good linearity in the concentration range of 2.0 to 100.0 ng/mL. oup.com The method's limit of detection (LOD) for this compound in aqueous solutions is approximately 2.0 ng/L, with the limit of quantification (LOQ) being around 8.0 ng/L. nih.gov This level of sensitivity allows for the effective detection of the dye in treated effluents and receiving waters. oup.com Studies have successfully applied this methodology to detect this compound in environmental samples at concentrations ranging from 84 to 3452 ng/L. oup.comnih.gov The robustness of the method is further supported by good recovery values, typically greater than 70%, and acceptable relative standard deviations for intra- and interday analyses.

Table 1: Quantification Parameters for this compound in Aqueous Media

| Parameter | Value | Method |

|---|---|---|

| Linearity Range | 2.0 - 100.0 ng/mL | SPE-LC-ESI-MS/MS |

| Limit of Detection (LOD) | ~ 2.0 ng/L | SPE-LC-ESI-MS/MS |

| Limit of Quantification (LOQ) | ~ 8.0 ng/L | SPE-LC-ESI-MS/MS |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the identity and structural features of this compound.

UV-Vis Spectrophotometry for this compound

UV-Visible (UV-Vis) spectrophotometry is used to identify the characteristic absorption of light by the dye, which is responsible for its color. The absorption spectrum of this compound is defined by a principal absorption maximum (λmax) in the visible region, which is attributed to its azo chromophore. In studies involving the ozonation of the dye in aqueous solutions, the λmax was recorded at 560.7 nm. gnest.org Another source reports a λmax at 540 nm, confirming the presence of the azo group. This technique is a primary and accessible method for the initial identification and quantification of the dye in solutions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Integrity

Fourier-Transform Infrared (FTIR) spectroscopy is employed to verify the structural integrity of the this compound molecule by identifying its key functional groups. The FTIR spectrum provides a molecular fingerprint, confirming that the compound has the correct covalent structure. utm.mymdpi.com Characteristic absorption peaks validate the presence of specific bonds. For this compound, significant peaks include a stretch around 1600 cm⁻¹ corresponding to the nitrogen-nitrogen double bond (N=N) of the azo group, and a peak near 1350 cm⁻¹ attributed to the carbon-bromine (C-Br) bond stretch. The presence of these peaks confirms the fundamental structure of the brominated azo dye.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Byproducts

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation of impurities and byproducts associated with this compound. Nontargeted screening algorithms using HRMS have been instrumental in identifying previously unrecognized byproducts and transformation products in various matrices. acs.org For instance, research on indoor dust and children's clothing has used HRMS to detect not only this compound but also its chlorinated analogue (this compound Cl). acs.orgnih.gov The high mass accuracy of HRMS allows for the prediction of elemental formulas for unknown compounds, and fragmentation analysis helps to piece together their structures, revealing, for example, that a chlorine atom has replaced the bromine atom in the analogue. nih.govscholaris.ca This capability is crucial for understanding the composition of commercial dye products and identifying potential environmental transformation products. nih.gov

Computational Approaches in this compound Analysis

Computational chemistry provides molecular-level insights into the behavior of dyes that are often inaccessible through experimental means alone.

Molecular Dynamics (MD) Simulations for Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to model and analyze the interactions between dye molecules and a substrate, such as a polymer fiber. researchgate.net These simulations provide a detailed view of the adsorption process and the forces governing the dye's affinity for the substrate. kaust.edu.sarsc.org In the context of disperse dyes like Violet 93, MD simulations can be used to calculate the interaction energy between the dye molecule, the solvent (e.g., water or non-aqueous media), and the polymer chains of the fiber. researchgate.net By analyzing parameters such as the solvent-accessible surface area (SASA) and diffusion coefficients, researchers can predict the dye's solubility and dyeing performance. researchgate.net These simulations can elucidate the roles of different molecular forces, such as van der Waals forces and π-π stacking, in the binding of the dye to the substrate, offering a theoretical foundation to explain and predict dyeing behavior.

QSAR Models for Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities, including toxicity, of chemicals based on their molecular structures. For complex molecules like this compound, QSAR offers a way to estimate ecotoxicological risks without extensive animal testing.

Research has explored the applicability of QSAR models for predicting the aquatic toxicity of disperse dyes. One study focused on a QSAR model developed using ACO-SVM (Ant Colony Optimization-Support Vector Machine) techniques to predict acute toxicity in the aquatic organism Daphnia magna. researchgate.net This model was built using a dataset of 1006 unique compounds and tested on an additional 327 compounds. researchgate.net When applied to a set of 15 dyes, including this compound, the model demonstrated good predictive ability for the 10 dyes that showed toxicity, with 90% of the deviations being within one order of magnitude. researchgate.net The success of the prediction was attributed to the high quality of the experimental data, consideration of solubility limits, and the high purity of the tested dyes. researchgate.net The model utilizes six molecular descriptors to predict toxicity, including measures of the octanol-water partition coefficient (AlogP, CrippenlogP) and hydrogen bond basicity. researchgate.net

However, the use of QSAR for disperse dyes is not universally accepted. Environment Canada, for instance, has suggested that it is generally inappropriate to use QSAR models to predict the physical and chemical properties of this compound, as its structural and physicochemical properties may fall outside the models' domain of applicability. canada.ca This can lead to unreliable predictions. canada.ca

Other research has compared in silico predictions with experimental results. researchgate.net While computational models can be used to predict the ecotoxicity of dyes, experimental data can sometimes reveal higher toxicity than predicted. researchgate.net For this compound, one study found no acute toxicity for Daphnia similis, a result that was in general agreement with values predicted by the ECOSAR (Ecological Structure Activity Relationships) model. researchgate.net

Table 1: QSAR Model Application for this compound Ecotoxicity

| Model/Approach | Organism | Key Findings | Source(s) |

|---|---|---|---|

| ACO-SVM QSAR | Daphnia magna | Good prediction capacity for acute toxicity, with deviations within one order of magnitude. researchgate.net | researchgate.net |

| ECOSAR | Daphnia similis | Predicted values were in general agreement with experimental results that showed no acute toxicity. researchgate.net | researchgate.net |

| General QSAR | Not Applicable | Considered generally inappropriate for this compound due to the molecule being outside the model's domain of applicability. canada.ca | canada.ca |

Principal Component Analysis (PCA) for Impurity Profiles and Spectral Data

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the original variance. It is a powerful tool in the analytical chemistry of dyes for analyzing impurity profiles and interpreting spectral data.

Impurity Profiling The synthesis of this compound can result in various impurities, and PCA can be applied to analyze impurity profiles obtained from techniques like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). nih.gov By decomposing HPLC-DAD data, PCA can help quantify impurities even without individual calibration standards. nih.gov

In a typical PCA of chromatographic data, the first principal component (PC1) is primarily associated with the main compound, while the second principal component (PC2) relates to impurities that have different spectra. nih.gov Summing the score vectors of the first few PCs allows for a more accurate quantitative estimation of impurities compared to using a single wavelength chromatogram. nih.gov This approach is valuable for monitoring batch-to-batch consistency and identifying variations in the manufacturing process of this compound. Research on other complex organic molecules has shown that PCA can effectively group samples based on their synthesis route by analyzing the resulting impurity profiles. researchgate.net For example, a PCA score plot can visually separate batches made by different methods, with the loading plots revealing which specific impurities are responsible for the variation. researchgate.net

Spectral Data Analysis PCA is also highly effective for analyzing spectral data, such as that obtained from UV-Vis or Raman spectroscopy. learnche.orgresearchgate.netresearchgate.net When analyzing dyed fibers, the resulting spectra contain signals from both the polymer and the dye. researchgate.net PCA can be used to distinguish subtle spectral differences, for instance, between fibers of the same polymer type from different manufacturers. researchgate.net

In a general sense, PCA reduces a large spectral data matrix (e.g., absorbance at many wavelengths for multiple samples) into a few principal components that explain most of the variability. learnche.org For instance, the first two or three PCs can often account for over 90% of the total variance in a dataset. learnche.org PC1 might relate to a major factor like moisture content, while PC2 could be associated with organic matter or other chemical constituents. scielo.br This allows for the characterization and comparison of samples based on their spectral fingerprints in a simplified dimensional space. scielo.br

Table 2: Application of PCA in the Analysis of this compound and Related Systems

| Application Area | Analytical Technique | Purpose of PCA | Key Findings | Source(s) |

|---|---|---|---|---|

| Impurity Profiling | HPLC-DAD | To analyze and quantify impurities across different synthesis batches. | PCA can provide better quantitative estimates of impurities than single-wavelength chromatography by separating the main compound's signal from those of the impurities. nih.gov | nih.gov |

| Spectral Data Analysis | Raman Spectroscopy | To distinguish between dyed fibers from different sources. researchgate.net | PCA can identify minor spectral variations between fibers, aiding in their discrimination. researchgate.net | researchgate.net |

| Spectral Data Analysis | Near-Infrared (NIR) Spectroscopy | To characterize samples based on spectral patterns (e.g., moisture, organic matter). scielo.br | The first few principal components can explain the majority of data variability, allowing for sample characterization and grouping. learnche.orgscielo.br | learnche.orgscielo.br |

Environmental Fate and Ecotoxicology of Disperse Violet 93

Occurrence and Distribution in Environmental Compartments

Disperse Violet 93 has been identified in textile industry wastewater and the water bodies that receive these effluents. Dyeing processes are often inefficient, leading to a portion of the dye being discharged into the environment. researchgate.net

A study in Brazil identified this compound as a component of a commercial dye formulation used for synthetic fibers. researchgate.net This has led to its detection in the Cristais River in São Paulo, Brazil. researchgate.net An analytical method was developed to detect several disperse dyes, including this compound, in environmental water samples. This method confirmed the presence of this compound at concentrations ranging from 84 to 3452 ng L⁻¹ in treated effluent, affluent, and at points upstream and downstream from a textile dye industry's drinking water treatment plant in Brazil. oup.comresearchgate.net

Further research along the Piracicaba River in Brazil, a major hub for textile industries, also detected this compound. unesp.br The presence of this dye is a concern because conventional biological wastewater treatment plants are not efficient at removing disperse dyes. unesp.br One study reported a concentration of 0.3588 µg L⁻¹ downstream in a river in Brazil. rsc.org The detection of this compound and its byproducts in surface waters highlights the challenge of monitoring these compounds. iwraonlineconference.org

Table 1: Detection of this compound in Water Samples

| Location/Sample Type | Concentration Range | Reference |

|---|---|---|

| Treated Effluent (Brazil) | 84 - 3452 ng L⁻¹ | oup.com |

| Receiving River Water (Downstream, Brazil) | 274.4 ng L⁻¹ | oup.com |

| Piracicaba River (Brazil) | 0.01 - 6.81 µg L⁻¹ (for 6 disperse dyes including DV93) | unesp.br |

Beyond aquatic environments, this compound has been found in indoor settings. Disperse dyes are not chemically bound to textile fibers and can be released through abrasion or leaching. nih.gov Consequently, they have been shown to accumulate in indoor dust. researchgate.net

Studies have detected this compound in house dust samples, with one study reporting levels up to 6,106 ng per gram of dust. researchgate.netresearchgate.net It has also been quantified in clothing. researchgate.netresearchgate.net The presence of this compound in house dust is often correlated with other disperse dyes, such as Disperse Blue 373 and Disperse Orange 61, suggesting that textiles, particularly those with black dyes which are often mixtures, may be a significant source. nih.gov

A study analyzing dust from various indoor environments (childcare facilities, houses, hair salons) in the USA found that nitrogen-containing brominated azo dyes, including this compound, were frequently detected and abundant. usask.ca Concentrations of this compound were found to be up to 1190 ng/g in indoor dust, with generally greater concentrations observed in dust from daycares. usask.ca Its chlorinated analog has also been detected in house dust samples. researchgate.netnih.gov

Once released into aquatic environments, this compound demonstrates the potential for transport. A study conducted in Brazil noted that while no dyes were detected upstream of a treated effluent discharge point, the downstream sampling point showed relatively high concentrations of Disperse Blue 373 (84.4 ng L⁻¹) and this compound (274.4 ng L⁻¹). oup.com This finding suggests that these dyes are readily transported after they enter surface water. oup.com The release of dye byproducts from textile dyeing processes into rivers via wastewater treatment plants further contributes to the transport and distribution of these related contaminants in the aquatic environment. iwraonlineconference.org

Presence in Indoor Environments (e.g., House Dust, Textiles)

Degradation Pathways and Persistence in the Environment

Ozonation is an advanced oxidation process that has been investigated for the treatment of textile wastewater containing disperse dyes like this compound. gnest.orggnest.orgresearchgate.net This method is used to achieve decolorization and reduce the Chemical Oxygen Demand (COD), which is a measure of water pollution. gnest.orggnest.org

In one study, the ozonation of a synthetic solution of this compound was examined under various conditions, including different initial dye concentrations (150-600 mg/L), ozone concentrations (4.21-24.03 g/m³), and pH levels (2-12). gnest.orgresearchgate.net The results showed that under optimal conditions, a significant color removal was achieved. gnest.org Specifically, for this compound, decolorization occurred within 16 minutes under basic conditions (pH 10). gnest.orgresearchgate.net The process also led to a 61.05% reduction in COD. gnest.orggnest.orgresearchgate.net The best results for COD reduction and decolorization for DV93 were observed at a pH of 12. gnest.org The initial COD of the synthetic wastewater was reduced from 1312 mg/L to 916 mg/L after two hours of ozonation. gnest.org

Table 2: Ozonation Treatment of this compound

| Parameter | Initial Value | Final Value/Reduction | Optimal Conditions | Reference |

|---|---|---|---|---|

| Decolorization Time | N/A | 16 minutes | pH 10 | gnest.org |

Kinetic studies of the ozonation process for this compound have revealed that the decolorization follows first-order kinetics. gnest.orgresearchgate.net This means the rate of the reaction is directly proportional to the concentration of the dye. The apparent rate constant, a measure of the reaction speed, was found to increase with a higher applied ozone dose and under basic conditions. gnest.orgresearchgate.net Conversely, the rate constant decreased logarithmically as the initial dye concentration increased. gnest.orgresearchgate.net These kinetic studies confirm that ozonation is a viable method for treating textile wastewater containing azo dyes like this compound. gnest.orgresearchgate.net

Ozonation for Decolorization and Chemical Oxygen Demand Reduction

Influence of pH, Ozone Concentration, and Reaction Time

The efficacy of ozonation for the degradation of this compound (DV93) is significantly influenced by operational parameters such as pH, ozone concentration, and reaction time. gnest.orgresearchgate.netgnest.org Studies have shown that basic conditions enhance the decolorization and reduction of Chemical Oxygen Demand (COD). gnest.org

The degradation of ozone in water at basic pH levels tends to proceed through the formation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. gnest.org For DV93, the optimal pH for treatment has been identified as 12.0. gnest.org Under this condition, a significant decrease in COD of 61.05% was observed after 120 minutes of ozonation. gnest.org The efficiency of dye dissolution and color removal increases as the pH becomes more alkaline, with the best results for DV93 occurring at a pH of 10-12. gnest.org A rapid decrease in the pH value during the ozonation process has been noted, indicating the formation of acidic by-products. researchgate.net

Higher ozone concentrations are effective in reducing COD values. gnest.org In one study, an ozone concentration of 24 g/m³ was used to achieve significant COD reduction. gnest.org The decolorization of DV93 was found to occur within 16 minutes under specific experimental conditions. gnest.orgresearchgate.netgnest.org However, to achieve a more substantial reduction in COD, a longer reaction time is necessary. A reaction time of 120 minutes was determined to be optimal, as no significant changes in COD values were observed beyond this point. gnest.org The decolorization process for DV93 has been found to follow first-order kinetics. researchgate.netgnest.org

Table 1: Influence of pH on COD Reduction of this compound during Ozonation Source: Global NEST Journal, 2021. gnest.org

Experimental Conditions: Initial COD: 1312 mg/L; Ozone Concentration: 24 g/m³; Dye Concentration: 450 mg/L; Ozonation Time: 120 min.

| pH | Final COD (mg/L) | COD Reduction (%) |

| 2 | ~1100 | ~16.2 |

| 4 | ~1050 | ~19.9 |

| 6 | ~925 | ~29.5 |

| 8 | ~800 | ~39.0 |

| 10 | ~650 | ~50.5 |

| 12 | 511 | 61.05 |

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.comijcce.ac.ir These processes are considered effective, eco-friendly, and capable of breaking down complex and recalcitrant molecules like dyes into simpler, less harmful substances. ijcce.ac.ir AOPs encompass a variety of techniques, including ozonation, photocatalytic degradation, Fenton and photo-Fenton reactions, and wet air oxidation. ijcce.ac.iroapen.org

Ozonation is a prominent AOP used for treating dye-laden wastewater. mdpi.com As detailed in the previous section, the application of ozone to aqueous solutions of this compound has proven effective for color and COD removal. gnest.orgresearchgate.net The mechanism involves either direct reaction with molecular ozone or, more significantly under alkaline conditions, indirect reaction with hydroxyl radicals formed from ozone decomposition. gnest.orgresearchgate.net

While specific studies on other AOPs like the Fenton process for DV93 are limited, the Fenton reagent (a mixture of hydrogen peroxide and an iron catalyst) is a well-established method for degrading other dyes. ijcce.ac.irohsu.edu This process generates hydroxyl radicals that can oxidize a wide range of organic compounds. ohsu.edu The effectiveness of AOPs often depends on optimizing parameters such as pH, oxidant dosage, and catalyst concentration to maximize the generation of these reactive radicals. researchgate.netijcce.ac.ir

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically a metal oxide, and a light source to generate reactive oxygen species for pollutant degradation. mdpi.comacs.org The general mechanism begins when the photocatalyst absorbs photons with energy equal to or greater than its band gap, causing an electron to be promoted from the valence band (VB) to the conduction band (CB). mdpi.comnih.gov This leaves a positive "hole" (h+) in the VB. acs.orgnih.gov

These electron-hole pairs are highly reactive. acs.org The holes in the valence band can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst's surface to produce powerful hydroxyl radicals (•OH). mdpi.comacs.org Meanwhile, the electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can lead to the formation of other ROS. nih.gov

These generated radicals are strong, non-selective oxidizing agents that attack the dye molecule, leading to its degradation. mdpi.comacs.org The process can break down the complex structure of the dye into smaller intermediates and, ultimately, mineralize them into carbon dioxide, water, and inorganic ions. acs.org For this compound, research suggests that hydroxyl radicals are key to its photocatalytic degradation, with mechanistic pathways being investigated through techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and density functional theory (DFT) simulations to identify intermediate products and model bond cleavage.

Adsorption-based Removal using Hydrogels and Other Adsorbents

Adsorption is a widely used physical process for removing dyes from wastewater due to its efficiency, simplicity, and cost-effectiveness. kashanu.ac.ir Hydrogels, which are three-dimensional polymer networks with the ability to absorb large amounts of water, have emerged as a viable and effective alternative for treating contaminated water. raco.cat Their high porosity, multiple active sites, and the presence of various functional groups make them promising materials for adsorbing dye molecules. raco.catnih.gov

This compound has been identified as a dye of concern that can be targeted for removal using such advanced materials. raco.catraco.cat While specific studies detailing the use of hydrogels for DV93 are not prevalent, research on similar dyes like Crystal Violet (CV) demonstrates the potential of this technology. For instance, superabsorbent hydrogel nanocomposites have been shown to effectively remove CV from aqueous solutions, with adsorption capacities influenced by factors like pH, adsorbent dosage, and initial dye concentration. kashanu.ac.irresearchgate.net The adsorption process often involves electrostatic interactions and hydrogen bonding between the dye molecules and the active sites on the hydrogel surface. nih.gov

The adsorption kinetics for dye removal by hydrogels are often described by pseudo-first-order or pseudo-second-order models, while equilibrium data frequently align with the Langmuir or Freundlich isotherm models. kashanu.ac.irresearchgate.net The reusability of these adsorbents is a key advantage, with studies showing that hydrogels can be regenerated and maintain high removal efficiency over multiple cycles. researchgate.net

Table 2: Research Findings on Hydrogel Adsorbents for Violet Dye Removal Source: Various research articles. kashanu.ac.irraco.catresearchgate.net

Note: This table presents data for Crystal Violet (CV), a dye similar in color to DV93, to illustrate the performance of hydrogel adsorbents.

| Hydrogel Type | Target Dye | Max Adsorption Capacity (mg/g) | Key Findings |

| (GG-co-AAm) | Crystal Violet | Not specified, but 93% removal efficiency achieved | Adsorption increased with gellan gum concentration; Fickian-type diffusion. researchgate.net |

| Clay/Poly(acrylic acid)-Tannic Acid | Crystal Violet | 444.5 | High removal capacity despite low swelling; efficient over 5 cycles. raco.cat |

| SA-g-(PAAc-co-VBS)/ZnO | Crystal Violet | 956.56 | Adsorption was spontaneous and best fit the Freundlich isotherm model. kashanu.ac.ir |

Biodegradation and Biotransformation

Biodegradation utilizes microorganisms to break down complex organic pollutants into simpler, non-toxic substances. This approach is considered environmentally friendly and can lead to the complete mineralization of dyes. The process can occur through two main mechanisms: biosorption, where dye molecules adsorb onto the surface of microbial biomass, or biodegradation, where microbes use enzymes to break down the dye structure.

The biodegradation of azo dyes like this compound is influenced by several factors, including pH, temperature, aeration, and the specific microbial species involved. The complex aromatic structure of these dyes makes them generally resistant to degradation under aerobic conditions. ohsu.edu Therefore, a two-step process is often required, starting with an anaerobic stage to break the defining azo bond (–N=N–), followed by an aerobic stage to degrade the resulting aromatic amines. researchgate.net

Microbial consortia, which are mixed communities of different microorganisms (like bacteria and fungi), are often more effective at dye degradation than individual pure strains. mdpi.com The synergistic metabolic activities within a consortium allow for a more complete breakdown of complex dye molecules. hanyang.ac.kr Different microbes in the consortium can produce a variety of enzymes that target different parts of the dye molecule or its breakdown products. hanyang.ac.kr

For example, a fungal-bacterial consortium of Penicillium citrinum and Bacillus cohnii demonstrated a 92% decolorization efficiency for a basic violet dye, which was significantly higher than the efficiency of the individual microbes. rajpub.com The use of consortia can enhance the degree of biodegradation and mineralization, providing a more robust solution for treating textile effluents containing various dyes. mdpi.com

The critical first step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond. nih.govtandfonline.com This reaction is catalyzed by a group of enzymes called azoreductases. researchgate.netscholarsresearchlibrary.com These enzymes are produced by a wide range of bacteria and facilitate the transfer of electrons from electron donors like NADH or NADPH to the azo dye, which acts as the electron acceptor. tandfonline.comscholarsresearchlibrary.com

Microbial Consortia for Bioremediation

Ecotoxicological Assessments and Impact on Aquatic Life of this compound

Acute and Chronic Aquatic Toxicity Studies

The ecotoxicological profile of this compound (DV93) indicates a complex and sometimes contradictory picture, largely influenced by the purity of the substance tested and the specific endpoints measured. Research on the purified dye has demonstrated low acute toxicity to some aquatic organisms. Specifically, studies observed no acute toxicity for the invertebrate Daphnia similis when exposed to purified this compound at concentrations below its water solubility. iwraonlineconference.orgresearchgate.net This finding suggests that the parent dye itself possesses a limited potential for causing immediate harm to certain aquatic species under typical exposure scenarios.

However, broader regulatory assessments paint a more cautious picture. The aggregated GHS classification for the substance includes the hazard statement H412: "Harmful to aquatic life with long lasting effects". nih.gov This classification implies that while acute effects may be limited, there is a recognized potential for chronic toxicity or long-term environmental damage. Experimental data on a close structural analogue, the brominated version of the dye, also suggested that it does not cause harm to aquatic organisms exposed at low concentrations. canada.ca The environmental impact of the commercial product has not been fully investigated, leading to a lack of comprehensive data on its aquatic toxicity in some safety data sheets. lgcstandards.com

| Organism | Test Type | Endpoint | Observed Effect | Source |

|---|---|---|---|---|

| Daphnia similis | Acute | Toxicity | No toxicity observed below water solubility for the purified dye. | iwraonlineconference.orgresearchgate.net |

| Aquatic Life (General) | Chronic | GHS Classification | H412: Harmful to aquatic life with long lasting effects. | nih.gov |

| Aquatic Organisms | Acute | Toxicity | Experimental data on a structural analogue suggests no harm at low concentrations. | canada.ca |

Bioaccumulation Potential and Factors Influencing It

This compound is considered to be persistent in the environment, a characteristic that often raises concerns about its potential to bioaccumulate. canada.ca However, studies suggest that the dye has a low potential to accumulate in the lipid tissues of organisms. canada.ca A toxicokinetics study using zebrafish (Danio rerio) embryos found that the bioconcentration factor for this compound was 6.2-fold lower than that of a similar brominated azo dye, Disperse Blue 373, indicating a lesser tendency to build up in the organism. nih.gov

Several physicochemical and biological factors are believed to contribute to this low bioaccumulation potential. api.org

Molecular Weight: Disperse dyes like DV93 often have relatively high molecular weights, which can make it difficult for the molecule to be transported across biological membranes, such as fish gills. canada.caepa.gov

Solubility: Low solubility in both water and fat can limit the bioavailability of the dye and its capacity to partition into the lipid tissues of aquatic organisms. canada.casci-hub.se

Metabolism: The ability of an organism to metabolize or transform a chemical can significantly reduce its bioaccumulation. epa.gov Zebrafish embryos were found to metabolize this compound through the reduction of a nitro group to an amine, a process which can alter the compound's properties and facilitate its elimination. nih.gov

Environmental persistence remains a key concern, as compounds that are not readily degraded have a longer residence time in the environment, increasing the potential for exposure and uptake by organisms, even if the bioaccumulation factor is low. canada.caapi.org

Toxicity of Degradation Products and Metabolites (e.g., Phenylbenzotriazoles, Aromatic Amines)

While this compound itself may exhibit low acute aquatic toxicity, its degradation products are of significant ecotoxicological concern. During textile dyeing processes, which can involve reduction and chlorination steps, dinitrophenylazo dyes like DV93 can be transformed into colorless byproducts, including phenylbenzotriazoles (PBTAs). iwraonlineconference.orgnih.gov

Studies have shown that these byproducts can be more hazardous than the parent dye. nih.gov Two specific byproducts derived from DV93, a non-chlorinated phenylbenzotriazole (non-Cl PBTA-9) and its chlorinated counterpart (PBTA-9), were found to be acutely toxic to Daphnia similis, whereas the parent dye was not (below its water solubility). iwraonlineconference.orgnih.gov Furthermore, both of these degradation products were found to be more mutagenic than DV93 in the Salmonella/microsome assay. iwraonlineconference.orgnih.gov

Azo dyes in general can be cleaved under certain conditions to form aromatic amines. mst.dkrewe-group.comroadmaptozero.com Many of these aromatic amines are known to be more toxic than the original dye and are recognized as potential carcinogens. rewe-group.comdergipark.org.tr Some aromatic amines are considered toxic or very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. roadmaptozero.com The metabolic breakdown of this compound in zebrafish has been shown to produce an amine, highlighting a potential pathway for the formation of more hazardous substances in vivo. nih.gov

| Compound | Test Organism | Endpoint (48h) | Result | Source |

|---|---|---|---|---|

| C.I. This compound | Daphnia similis | EC50 | No toxicity observed below water solubility. | iwraonlineconference.org |

| non-Cl PBTA-9 (Degradation Product) | Daphnia similis | EC50 | 258 µg/L | iwraonlineconference.org |

| PBTA-9 (Degradation Product) | Daphnia similis | EC50 | 444 µg/L | iwraonlineconference.org |

Environmental Risk Assessment Frameworks and Predicted No-Effect Concentrations (PNECs)

Environmental risk assessment for this compound and its byproducts involves evaluating their toxicity and comparing it with their measured or predicted environmental concentrations. Given the higher toxicity of its degradation products, risk assessments must consider these transformation products. nih.gov

In one study, a Provisional Predicted No-Effect Concentration (P-PNEC) was calculated for the degradation byproduct non-Cl PBTA-9 based on the acute toxicity data from Daphnia similis. nih.gov This value provides a preliminary threshold considered to be safe for aquatic life. The study then monitored river waters affected by textile effluents and found that while non-Cl PBTA-9 was detected, its concentrations were below the calculated P-PNEC. nih.gov The chlorinated byproduct, PBTA-9, was not detected in the surface water samples analyzed. iwraonlineconference.orgnih.gov

These findings suggest that, based on the available acute toxicity data, the measured concentrations of these specific byproducts may not pose an immediate risk to aquatic ecosystems. nih.gov However, the lack of comprehensive chronic toxicity data for both the parent dye and its full range of metabolites and degradation products makes a complete environmental risk assessment challenging. Further studies on chronic toxicity and the occurrence of a wider array of PBTAs are needed to fully evaluate the long-term risks associated with the release of this compound into the environment. nih.gov

Toxicological and Health Effects Research of Disperse Violet 93

Mechanisms of Toxicity and Bioactivation

The toxicity of Disperse Violet 93 is linked to its metabolism and bioactivation into more reactive intermediates. researchgate.net Studies on brominated azo dyes, including this compound, in zebrafish embryos have shown that they undergo metabolic transformations. nih.gov While Disperse Blue 373 is metabolized by the reduction of a nitro group to a nitroso group, this compound is metabolized by the reduction of a nitro group to an amine. nih.gov

The upregulation of CYP1A1 and CYP1B1 gene expression in human lung cells exposed to this compound suggests the involvement of the aryl hydrocarbon receptor (AhR) pathway in its toxic effects. duke.edumiami.edu The significant dysregulation of AhR-mediated genes supports further investigation into the biotransformation of azobenzene (B91143) disperse dyes into more reactive intermediates. researchgate.net Global proteome profiling in zebrafish has also pointed to the bioactivation of these dyes into mutagenic aromatic amines, which is supported by the upregulation of proteins involved in apoptosis-induced DNA fragmentation. nih.gov

Interaction with Molecular Targets and Pathways

The mechanism of action for this compound involves its interaction with various molecular targets and cellular pathways. As an azo dye, its biological activity can be attributed to the formation of reactive intermediates. Research suggests that the dye and its derivatives may inhibit certain enzymatic activities and modulate key signaling pathways, such as those involving kinases and transcription factors, which can impact cell proliferation and survival. The specific interactions are dependent on the cellular context and the metabolic processes the dye undergoes.

Enzymatic Biotransformation (e.g., Nitro Group Reduction by NQO1)

The biotransformation of this compound is a critical aspect of its toxicology. Studies have shown that azo dyes can undergo enzymatic reduction, breaking the azo bond (-N=N-) and leading to the formation of aromatic amines. researchgate.netunesp.br In the case of brominated azo dyes like this compound, metabolic pathways can involve the reduction of nitro groups. acs.orgnih.gov

One key enzyme implicated in this process is NAD(P)H quinone oxidoreductase 1 (NQO1). acs.orgnih.govresearchgate.net However, research on zebrafish embryos indicated that while NQO1 was responsible for the reduction of a similar dye, Disperse Blue 373, it did not appear to be the primary enzyme for the reduction of this compound. acs.orgnih.govresearchgate.net Instead, pyruvate (B1213749) dehydrogenase was predicted to be one of the enzymes involved in the reduction of this compound. acs.orgnih.gov This suggests that despite structural similarities to other azo dyes, this compound may have distinct metabolic routes. acs.orgnih.gov

Bioactivation to Mutagenic Aromatic Amines

A significant concern with azo dyes is their bioactivation into potentially mutagenic aromatic amines. acs.orgnih.govfigshare.com The enzymatic breakdown of the parent dye molecule can release these smaller, more reactive compounds. unesp.br Studies have demonstrated the mutagenic potential of this compound and its components in various assays, such as the Salmonella/microsome assay. cetesb.sp.gov.br The mutagenicity is often enhanced in the presence of metabolic activation systems (like S9 mix), which simulate mammalian metabolism. cetesb.sp.gov.br The formation of these mutagenic aromatic amines is a key factor in the genotoxic risk associated with this compound. acs.orgnih.gov

Upregulation of Apoptosis-Induced DNA Fragmentation Pathways

Exposure to this compound and its metabolites has been shown to affect cellular pathways related to programmed cell death, or apoptosis. acs.orgnih.gov A key feature of apoptosis is the fragmentation of nuclear DNA by endogenous endonucleases. wikipedia.org Research using global proteome profiling in zebrafish embryos exposed to brominated azo dyes, including this compound, revealed a significant upregulation of proteins involved in the "apoptosis-induced DNA fragmentation" pathway. acs.orgnih.govresearchgate.net This upregulation supports the idea that the bioactivation of these dyes leads to cellular stress and the initiation of apoptotic processes, which can involve direct cleavage of cellular components by enzymes like caspases. embopress.org

Human Exposure and Risk Assessment

Exposure Pathways (Textile Contact, Inhalation of Dust)

Human exposure to this compound can occur through several pathways. As a disperse dye, it does not form a covalent bond with textile fibers, meaning it can be released through abrasion or leaching. nih.govnih.gov This leads to two primary routes of exposure:

Textile Contact: Direct skin contact with textiles dyed with this compound can lead to the dye transferring to the skin. nih.gov This is a significant concern as it can lead to skin sensitization and allergic contact dermatitis. nih.goveuropa.eu

Inhalation of Dust: this compound has been detected in indoor house dust, likely shed from textiles and clothing. nih.govresearchgate.net Inhalation of these dust particles, particularly by children, is a potential exposure pathway. nih.gov It's estimated that the annual inhalation of textile microplastic fiber additives, such as azo disperse dyes, could be up to 6,440 µ g/person . researchgate.net

Regulatory Assessments and Classifications (e.g., ECHA Guidelines)

Regulatory bodies have assessed the risks associated with this compound. The European Chemicals Agency (ECHA) maintains information on the substance, including its classification and labeling. europa.eueuropa.eu According to notifications under the CLP (Classification, Labelling and Packaging) Regulation, this compound has been classified as a skin sensitizer (B1316253) (Skin Sens. 1, H317). europa.eunih.gov

Due to its classification as a skin sensitizer, there have been proposals to restrict its use in textile products. chemicalwatch.com For instance, a draft opinion from the Committee for Socio-Economic Analysis (SEAC) under the ECHA proposed restrictions on several skin-sensitizing substances in textiles, including this compound. chemicalwatch.com These regulatory assessments aim to mitigate the risk of allergic reactions in consumers. europa.eu

Interactive Data Table: Regulatory and Toxicological Profile of this compound

| Property | Finding | Source(s) |

| CAS Registry Number | 52697-38-8, 122463-28-9 | worlddyevariety.com |

| Molecular Formula | C18H19BrN6O5 | |

| Primary Use | Dye for synthetic fibers (e.g., polyester) | medchemexpress.com |

| Key Toxicological Concern | Bioactivation to mutagenic aromatic amines | acs.orgnih.govfigshare.com |

| ECHA Classification | Skin Sensitizer (Skin Sens. 1, H317) | europa.eunih.gov |

| Primary Human Exposure | Skin contact from textiles, inhalation of dust | nih.govnih.govresearchgate.net |

Advanced Applications and Future Research Directions

Optimization of Dyeing Processes for Disperse Violet 93

This compound is a synthetic azo dye valued for its vibrant purple color and suitability for coloring synthetic fibers. Ongoing research focuses on refining its application in textile dyeing to improve efficiency, performance, and sustainability.

Compatibility with High-Temperature Dyeing of Polyester (B1180765) Fabrics

This compound is well-suited for the high-temperature dyeing of polyester fabrics, a process that is essential for achieving deep and durable shades on this synthetic material. hermetachem.com Polyester fibers have a highly crystalline and hydrophobic nature, which makes them resistant to dye penetration at lower temperatures. medcraveonline.comcolourinn.in High-temperature dyeing, typically conducted between 120°C and 140°C, is necessary to swell the polyester fibers, opening up their molecular structure and allowing the non-ionic dye molecules to diffuse into the fiber matrix. hermetachem.comcolourinn.inmdpi.com

This process ensures a strong physical interaction, such as van der Waals forces and hydrophobic interactions, between the dye and the fiber, resulting in uniform and long-lasting coloration. colourinn.in The compatibility of this compound with these high-temperature conditions makes it a primary choice for exhaust dyeing and thermal melting pad dyeing and printing on polyester and its blends. alibaba.com Research indicates that the color strength of polyester fabrics dyed at high temperatures can be significantly greater than those dyed at lower temperatures. mdpi.com

Table 1: High-Temperature Dyeing Parameters for Disperse Dyes

| Parameter | Typical Range | Rationale |

|---|---|---|

| Dyeing Temperature | 120°C - 140°C | Swells polyester fibers for dye penetration. hermetachem.comcolourinn.inmdpi.com |

| Dye Type | Disperse Dyes (e.g., this compound) | Non-ionic nature suitable for hydrophobic fibers. medcraveonline.comcolourinn.in |

| Fiber Type | Polyester, Polyester Blends | Crystalline structure requires high heat for dyeing. medcraveonline.comalibaba.com |

| Application Method | Exhaust Dyeing, Thermal Melting Pad Dyeing | Common industrial methods for polyester. alibaba.com |

Enhancement of Color Fastness Properties

Color fastness, the resistance of a dye to fade or bleed under various conditions, is a critical attribute for textiles. This compound generally exhibits good to excellent fastness properties on polyester. alibaba.comguidechem.com This includes high resistance to washing, sublimation, and light exposure. hermetachem.comalibaba.com For instance, it can achieve a wash fastness rating of 4-5 on the ISO 105-C06 scale.

Table 2: Typical Fastness Ratings for this compound on Polyester

| Fastness Test | Rating | Description |

|---|---|---|

| Washing | 4-5 | Excellent resistance to color loss during washing. |

| Sublimation | 3-4 | Good resistance to color change from heat. made-in-china.com |

| Light | 4-5 | Good to excellent resistance to fading from light exposure. hermetachem.comenochdye.com |

| Rubbing | 4-5 | Excellent resistance to color transfer from rubbing. researchgate.net |

Mechanisms of Dye Solubilization and De-aggregation in Dyeing Baths

Disperse dyes like this compound have low solubility in water, which presents a challenge for achieving a uniform dyeing process. hermetachem.comcolourinn.inwhiterose.ac.uk To overcome this, the dye is finely ground and used with dispersing agents to create a stable aqueous dispersion. colourinn.in These agents, which are often surfactants, prevent the dye particles from clumping together (aggregating) in the dyebath. medcraveonline.com